2-{1-[(1,3-thiazol-4-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine
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Overview
Description
2-{1-[(1,3-thiazol-4-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine is a complex organic compound that features a unique combination of a thiazole ring, a pyridine ring, and an octahydropyrrolo[2,3-c]pyrrole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(1,3-thiazol-4-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine typically involves multi-step organic synthesis. The process begins with the preparation of the thiazole ring, which is then coupled with a pyridine derivative. The octahydropyrrolo[2,3-c]pyrrole structure is introduced through a series of cyclization reactions. Common reagents used in these steps include thionyl chloride, pyridine, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles can help in making the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(1,3-thiazol-4-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-{1-[(1,3-thiazol-4-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-{1-[(1,3-thiazol-4-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may also affect cellular pathways by modulating the activity of key proteins involved in signal transduction.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar thiazole ring and are known for their diverse pharmacological activities.
1,3,4-Thiadiazole Derivatives: These compounds are structurally related and have been studied for their antimicrobial properties.
Thiazole Derivatives: Thiazole rings are common in many biologically active compounds and have been extensively studied for their medicinal properties.
Uniqueness
2-{1-[(1,3-thiazol-4-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine is unique due to its combination of a thiazole ring with an octahydropyrrolo[2,3-c]pyrrole structure, which is not commonly found in other compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-[(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4S/c1-2-5-16-15(3-1)19-7-12-4-6-18(14(12)9-19)8-13-10-20-11-17-13/h1-3,5,10-12,14H,4,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJANSWKNXUFUGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=CC=CC=N3)CC4=CSC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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